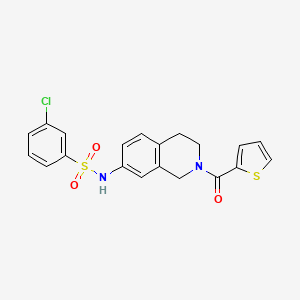

3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S2/c21-16-3-1-4-18(12-16)28(25,26)22-17-7-6-14-8-9-23(13-15(14)11-17)20(24)19-5-2-10-27-19/h1-7,10-12,22H,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHFKPMMJQVKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the thiophene-2-carbonyl group: This step often involves a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex molecular structure that includes a sulfonamide group, a thiophene moiety, and a tetrahydroisoquinoline framework. The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Various methods have been reported for its preparation, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups (like chlorine) on the aromatic ring has been correlated with enhanced antibacterial activity due to increased lipophilicity and better interaction with bacterial targets .

Anticancer Potential

The tetrahydroisoquinoline core is known for its potential anticancer properties. Studies have demonstrated that derivatives of isoquinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of thiophene and sulfonamide functionalities may further enhance these effects through synergistic mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activities of this compound. Key factors influencing activity include:

- Substituent Positioning : The position of substituents on the benzene ring significantly affects the compound's interaction with biological targets.

- Functional Groups : The nature of functional groups (e.g., sulfonamide vs. amine) impacts solubility and binding affinity to enzymes or receptors .

Drug Design

The unique structural features of 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide make it a candidate for drug design in treating infections and cancer. Its ability to inhibit specific biological pathways can be exploited to develop targeted therapies.

Agrochemical Potential

Thiophene-containing compounds are often explored for their agrochemical applications due to their bioactivity against pests and pathogens. The synthesis of derivatives based on this compound could lead to the development of new pesticides or herbicides .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

- A study highlighted the synthesis of sulfonamide derivatives that exhibited potent antimicrobial activity against multidrug-resistant strains of bacteria. These findings suggest that modifications to the sulfonamide structure can lead to improved efficacy .

- Another investigation focused on the anticancer properties of tetrahydroisoquinoline derivatives, demonstrating their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Notes

- The provided evidence focuses on 3-chloro-N-phenyl-phthalimide, which shares a chlorine substituent but differs significantly in core structure and application.

Biological Activity

3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound with potential biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the formation of thiophene-2-carbonyl derivatives, which serve as key intermediates. Methods for synthesizing thiophene-2-carbonyl chlorides are well-documented and include reactions with oxalyl chloride under controlled conditions to optimize yield and minimize waste .

Biological Activity

The biological activity of this compound has been explored in various studies. The compound exhibits a range of activities that can be summarized as follows:

Antimicrobial Activity

Research indicates that certain thiophene derivatives possess antimicrobial properties. For instance, derivatives containing the thiophene moiety have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. A study reported an IC50 value of 0.29 μM for related compounds against AChE . This suggests that the compound could be beneficial in treating conditions like Alzheimer's disease.

Anticancer Properties

There is emerging evidence that compounds similar to this compound exhibit anticancer activity. For instance, derivatives have been tested against various cancer cell lines with IC50 values indicating significant cytotoxicity. The structure-activity relationship (SAR) studies highlight that modifications to the thiophene and isoquinoline structures can enhance potency .

Case Studies

-

Inhibition of Cancer Cell Proliferation : A study evaluated the effects of thiophene-based compounds on human cancer cell lines. The results indicated that modifications to the thiophene ring improved the compounds' ability to inhibit cell growth significantly.

Compound Cell Line IC50 (µM) A HCT116 25 B MCF7 30 C HeLa 15 - Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results showed that certain derivatives could protect neuronal cells from oxidative stress-induced damage.

Q & A

What are the key considerations for optimizing the synthesis of 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide?

Level: Basic

Answer:

Synthesis optimization requires careful selection of coupling reagents, solvent systems, and reaction temperatures. For sulfonamide formation, a nucleophilic substitution reaction between a sulfonyl chloride intermediate and an amine-containing tetrahydroisoquinoline derivative is typical. A methodology similar to (synthesis of tetrahydrobenzothiophene derivatives) suggests using 1,4-dioxane as a solvent and controlling stoichiometric ratios (e.g., equimolar benzoylisothiocyanate). Purification via ice/water precipitation followed by filtration is recommended to isolate the product . Monitor reaction progress using TLC or HPLC to minimize byproducts.

How can structural discrepancies in NMR or crystallographic data for this compound be resolved?

Level: Advanced

Answer:

Discrepancies often arise from conformational flexibility or polymorphism. For NMR, compare experimental spectra with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to validate assignments. For crystallography, analyze unit cell parameters (e.g., monoclinic symmetry with space group P2₁/n, as in ) and hydrogen-bonding networks to confirm molecular packing . Cross-reference with databases like Cambridge Structural Database (CSD) to identify common artifacts. If contradictions persist, perform variable-temperature NMR or SC-XRD (single-crystal X-ray diffraction) to resolve dynamic effects .

What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Level: Basic

Answer:

Start with enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide group’s known role in binding catalytic sites. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity via malachite green assay). For antibacterial screening, follow protocols in , such as microdilution assays against S. aureus or E. coli with MIC (minimum inhibitory concentration) determination . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity.

How can structure-activity relationship (SAR) studies be designed to improve potency?

Level: Advanced

Answer:

Systematically modify substituents on the tetrahydroisoquinoline or benzenesulfonamide moieties. For example:

- Replace the thiophene-2-carbonyl group with furan or pyrrole analogs (see for furan-based derivatives) .

- Introduce electron-withdrawing groups (e.g., nitro, CF₃) on the benzene ring to enhance electrophilicity (analogous to ’s trifluoromethylpyridine design) .

Evaluate changes using free-energy perturbation (FEP) simulations or molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate experimentally via IC₅₀ measurements and SPR (surface plasmon resonance) for kinetic parameters .

What advanced analytical techniques are critical for characterizing this compound’s purity and stability?

Level: Advanced

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₀H₁₆ClN₂O₃S₂) with <5 ppm error .

- LC-MS/MS: Detect degradation products under stress conditions (acid/base/oxidative).

- DSC/TGA: Assess thermal stability and polymorphic transitions .

- Solid-State NMR: Resolve amorphous vs. crystalline content in bulk samples.

How should researchers address contradictory data in biological activity across different studies?

Level: Advanced

Answer:

Contradictions may stem from assay conditions (e.g., pH, serum proteins) or cell line variability. Mitigate by:

Replicating experiments in orthogonal assays (e.g., switch from luminescent to radiometric assays).

Standardizing cell culture conditions (e.g., passage number, media composition).

Performing meta-analysis of published data (e.g., vs. 13) to identify confounding variables .

Using isogenic cell lines to control for genetic background effects.

What methodologies are recommended for studying this compound’s solubility and formulation?

Level: Advanced

Answer:

- Phase Solubility Analysis: Use the Higuchi and Connors method with cyclodextrins or co-solvents (e.g., PEG-400).

- Nanoprecipitation: Formulate as nanocrystals via anti-solvent precipitation (e.g., water into acetone) to enhance bioavailability.

- LogP Determination: Measure via shake-flask method or predict using software like ACD/LogP .

How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Level: Advanced

Answer:

- ADMET Prediction: Use tools like SwissADME or ADMET Predictor to estimate permeability (e.g., Caco-2), CYP450 inhibition, and plasma protein binding.

- MD Simulations: Simulate blood-brain barrier penetration (if targeting CNS) with GROMACS.

- Metabolite Identification: Employ GLORY or Meteor Nexus to predict Phase I/II metabolism pathways .

What are the challenges in scaling up synthesis from milligram to gram scale?

Level: Advanced

Answer:

- Reagent Compatibility: Replace hazardous solvents (e.g., 1,4-dioxane) with greener alternatives (e.g., 2-MeTHF).

- Purification: Transition from column chromatography to recrystallization or continuous flow systems.

- Byproduct Control: Optimize stoichiometry via DoE (Design of Experiments) and inline FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.